molecular formula C15H17N3O5S B2583963 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1105199-58-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2583963
CAS No.: 1105199-58-3
M. Wt: 351.38
InChI Key: WLEOEBFMMFARNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core substituted at position 6 with a sulfonamide group. The sulfonamide nitrogen is further linked via a propyl chain to a 6-oxopyridazine moiety. The molecular formula is deduced as C₁₅H₁₇N₃O₅S (MW ≈ 351.38 g/mol).

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c19-15-3-1-6-16-18(15)8-2-7-17-24(20,21)12-4-5-13-14(11-12)23-10-9-22-13/h1,3-6,11,17H,2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOEBFMMFARNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves a multi-step reaction sequence:

  • Starting Materials: : The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide as the primary substrate.

  • Formation of the Pyridazinone Intermediate: : This step involves creating the 6-oxopyridazin-1(6H)-yl intermediate through a condensation reaction, possibly facilitated by reagents like hydrazine hydrate and ketone derivatives.

  • Alkylation: : The intermediate undergoes alkylation with propyl bromide under basic conditions, forming the desired compound.

Industrial Production Methods: Scaling up the synthesis for industrial production would require optimization of reaction conditions to maximize yield and purity, potentially using catalytic systems and continuous flow reactors to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Reductive conditions can potentially reduce the sulfonamide moiety.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at positions on the pyridazine and dioxine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride.

  • Substitution: : Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

  • Oxidation can produce N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate.

  • Reduction typically yields the corresponding sulfinamide or sulfinate.

  • Substitution reactions yield various functionalized derivatives.

Scientific Research Applications

Chemistry: This compound’s unique structure makes it a candidate for studying complex reaction mechanisms and developing novel synthetic methodologies.

Biology: Its potential interactions with biological macromolecules could be explored for biochemical pathway elucidation and enzyme inhibition studies.

Medicine: Given its structural motifs, it may serve as a lead compound for drug design, targeting specific enzymes or receptors implicated in diseases.

Industry: Its sulfonamide group suggests utility in developing new materials with desirable properties, such as enhanced thermal stability or specific reactivity.

Mechanism of Action

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide likely exerts its effects by interacting with molecular targets like enzymes or receptors. The sulfonamide moiety can form hydrogen bonds, while the dioxine ring may engage in π-π stacking or hydrophobic interactions, modulating the activity of the target molecules.

Similar Compounds

  • 6-Oxopyridazin-1(6H)-yl derivatives

  • Benzo[b][1,4]dioxine-based sulfonamides

  • N-Propyl sulfonamides

Uniqueness: The combination of these structural features in a single molecule endows this compound with unique reactivity and potential multifunctional biological activity, setting it apart from its simpler counterparts.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a pyridazinone core with a benzo[b][1,4]dioxine moiety and a sulfonamide functional group. This structural diversity suggests multiple potential interactions with biological targets.

Property Value
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.41 g/mol
CAS Number1401606-06-1

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase (CA), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways.

Key Enzyme Inhibitions

  • Carbonic Anhydrase (CA) : Inhibitors of CA can reduce the production of bicarbonate and protons, impacting pH regulation in tissues.
  • Cyclooxygenase (COX) : COX enzymes are responsible for converting arachidonic acid into prostaglandins, mediating inflammation and pain.
  • Lipoxygenase (LOX) : LOX enzymes play a role in the synthesis of leukotrienes, which are involved in inflammatory responses.

In Vitro Studies

Recent studies have shown promising results regarding the compound's inhibitory effects on these enzymes:

  • COX Inhibition : this compound exhibited IC50 values for COX-2 inhibition ranging from 0.05 to 0.14 mM, indicating potent activity compared to standard inhibitors like celecoxib .
  • LOX Inhibition : The compound demonstrated moderate to potent LOX inhibitory activity with IC50 values between 2 µM and 7 µM. The most effective derivatives showed better activity than the reference inhibitor Zileuton .

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of pyridazine-based sulfonamides, it was found that compounds similar to this compound significantly reduced inflammation in animal models. The dual inhibition of COX and LOX pathways suggests potential for treating conditions like arthritis and other inflammatory diseases .

Analgesic Effects

Another aspect of research focused on the analgesic properties of these compounds. The results indicated that the tested sulfonamides could effectively alleviate pain in various experimental models, further supporting their therapeutic potential in pain management .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound’s structural and physicochemical properties with those of related derivatives, focusing on benzodioxine-containing analogs, sulfonamide derivatives, and heterocyclic systems.

Structural and Functional Group Analysis

Key Features of the Target Compound:

  • Sulfonamide group : Enhances aqueous solubility and hydrogen-bonding capacity.
  • Pyridazinone moiety: Introduces a hydrogen-bond acceptor (keto group) and a nitrogen-rich heterocycle.

Comparisons with Evidence-Based Compounds:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Reference
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₁₅H₁₇N₃O₅S 351.38 Benzodioxine, sulfonamide, pyridazinone Not reported -
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxine, pyridinamine, dimethylamino Not reported
diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₃₀H₂₉N₃O₈ 571.57 Imidazopyridine, nitro, cyano, ester 243–245
(R)-N-(3-(1-hydroxy-2-(2-(3-methoxyindazol-6-yloxy)ethylamino)ethyl)phenyl)pyrazole-4-sulfonamide C₂₄H₂₇N₅O₅S 509.57 Sulfonamide, indazole, hydroxy, methoxy Not reported

Key Observations:

Benzodioxine Derivatives: The target compound shares the benzodioxine core with the compound in , but the latter features a pyridinamine and dimethylamino group, which may enhance basicity and cellular uptake compared to the target’s sulfonamide-pyridazinone chain.

Sulfonamide-Containing Compounds: highlights sulfonamides linked to indazole and pyrazole systems. These compounds exhibit higher molecular weights (e.g., 509.57 g/mol) due to bulky substituents, whereas the target’s pyridazinone-propyl chain offers a balance of rigidity and flexibility.

Heterocyclic Systems: The imidazopyridine derivative in has a high molecular weight (571.57 g/mol) and melting point (243–245°C), attributed to nitro and cyano groups. In contrast, the target’s pyridazinone group may confer lower thermal stability but improved solubility.

Physicochemical and Pharmacokinetic Implications

  • Solubility: The sulfonamide group in the target and compounds likely improves aqueous solubility compared to the dimethylamino-containing analog in .
  • Bioavailability: The pyridazinone moiety in the target may enhance membrane permeability relative to the nitro-substituted imidazopyridine in .
  • Metabolic Stability : The benzodioxine core’s electron-rich aromatic system could increase susceptibility to oxidative metabolism compared to fully saturated heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.